molecular formula C18H19NO4 B1393754 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 927801-51-2

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1393754
CAS RN: 927801-51-2
M. Wt: 313.3 g/mol
InChI Key: ZBRGFWLFMFHGGR-UHFFFAOYSA-N
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Description

“4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid” is a chemical compound . It is an impurity of Sacubitril, an endopeptidase inhibitor that is effective in the treatment of hypertension and heart failure .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another method involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70 degrees Celsius for one hour .


Molecular Structure Analysis

The molecular formula of this compound is C9H17NO4 . The InChI (International Chemical Identifier) string is InChI=1S/C9H17NO4/c1-9 (2,3)14-8 (13)10-6-4-5-7 (11)12/h4-6H2,1-3H3, (H,10,13) (H,11,12) . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC © ©OC (=O)NCCCC (=O)O .

Scientific Research Applications

Catalytic Efficiency and Environmental Benefits

  • The heteropoly acid H3PW12O40 is an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, an important process in peptide synthesis. This catalyst is notable for producing N-Boc derivatives chemoselectively and efficiently, with no competitive side products observed (Heydari et al., 2007).

Synthetic Chemistry and Stereochemistry

  • A synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly shortening previous procedures for these unnatural amino acids. The methodology includes optical resolution and ab initio calculations to explain cis selectivity in the synthesis process (Bakonyi et al., 2013).

Crystallography and Peptide Conformation

  • The crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine has been analyzed to examine the role of N-methylation in peptide conformation. This study highlights the orthogonal nature of the tert-butoxycarbonyl group and its resistance to catalytic hydrogenation, which is beneficial for protecting amines during multifunctional target synthesis (Jankowska et al., 2002).

Novel Amino Acid Derivatives and Pharmacophores

  • Research has focused on synthesizing functionalized amino acid derivatives, including those with tert-butoxycarbonyl moieties, to design novel anti-cancer agents. Compounds from these studies have shown promising cytotoxicity against various cancer cell lines, indicating their potential as pharmacophores in cancer treatment (Kumar et al., 2009).

Magnetic Properties and Structural Analysis

  • The compound β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid has been studied for its magnetic properties. It forms 1-D hydrogen-bonded chains with significant antiferromagnetic behavior, indicating its potential use in material sciences and molecular magnetic studies (Field & Lahti, 2003).

Mechanism of Action

The mechanism of action of this compound is not well-understood. It is known to be an impurity of Sacubitril, an endopeptidase inhibitor . Endopeptidases are enzymes that break peptide bonds of proteins, and inhibitors of these enzymes can have various therapeutic effects.

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRGFWLFMFHGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683419
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927801-51-2
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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